4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate
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Overview
Description
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate is a complex organic compound with the molecular formula C23H23NO7S and a molecular weight of 457.5. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties . The compound is of significant interest in medicinal chemistry due to its potential bioactivity and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as a non-covalent EGFR inhibitor . It binds to the catalytic site of EGFR, preventing the receptor from undergoing autophosphorylation upon ligand binding and thus inhibiting downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis in EGFR-overexpressing cells.
Biochemical Pathways
The compound’s action on EGFR affects multiple downstream pathways, including the MAPK pathway , PI3K/Akt pathway , and JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can downregulate these pathways, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound’smolecular weight (506.366) and LogP (4.67) suggest that it may have good membrane permeability , which could potentially enhance its bioavailability
Result of Action
The compound’s action on EGFR leads to a decrease in cell proliferation and an increase in apoptosis in EGFR-overexpressing cells . This could potentially result in the shrinkage of tumors that are dependent on EGFR signaling. The compound also significantly reduces the ROS levels in lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with aniline derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or otherwise substituted derivatives.
Scientific Research Applications
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential bioactivity, including anti-cancer, anti-fungal, and anti-bacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting proteins like tubulin and heat shock protein 90 (Hsp90).
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate is unique due to its combination of the trimethoxyphenyl group with a sulfonate ester, which may confer distinct bioactivity and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7S/c1-27-18-9-11-20(12-10-18)32(25,26)31-19-7-5-17(6-8-19)24-15-16-13-21(28-2)23(30-4)22(14-16)29-3/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWYKZZJCUHYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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